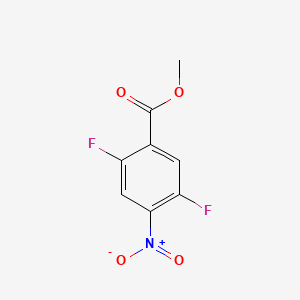

Methyl 2,5-difluoro-4-nitrobenzoate

Overview

Description

Methyl 2,5-difluoro-4-nitrobenzoate is a chemical compound with the molecular formula C8H5F2NO4 . It has a molecular weight of 217.13 . The compound is a solid at room temperature .

Molecular Structure Analysis

The InChI code for Methyl 2,5-difluoro-4-nitrobenzoate is1S/C8H5F2NO4/c1-15-8(12)4-2-6(10)7(11(13)14)3-5(4)9/h2-3H,1H3 . This code provides a detailed representation of the molecule’s structure, including the positions of the fluorine, nitro group, and methyl ester group. Physical And Chemical Properties Analysis

Methyl 2,5-difluoro-4-nitrobenzoate is a solid at room temperature . It has a molecular weight of 217.13 . .Scientific Research Applications

Gas-Chromatographic Analysis

Methyl 2,5-difluoro-4-nitrobenzoate is utilized in gas-chromatographic analysis. Alder, Augenstein, and Rogerson (1978) describe a method using diazomethane to convert certain residues to methyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate, which is then measured by electron capture gas-liquid chromatography. This method detects residues as low as 0.01 ppm and has applications in testing soybeans, soybean foliage, soil, milk, and liver (Alder, Augenstein, & Rogerson, 1978).

Sulfhydryl Group Determination

Ellman (1959) developed a water-soluble aromatic disulfide, 5,5′-dithiobis(2-nitrobenzoic acid), synthesized for determining sulfhydryl groups. This compound has proven valuable in studying biological materials, including the reaction with blood to provide evidence for the splitting of disulfide bonds by reduced heme (Ellman, 1959).

Hydrogen-Bonded Molecular Structures

In the field of crystallography, methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate exhibits a polarized structure in the nitroaniline portion, linked into chains by hydrogen bonds. Portilla et al. (2007) have studied the molecule's linkage into chains of edge-fused rings, a significant insight into molecular structures and interactions (Portilla et al., 2007).

Safety And Hazards

Methyl 2,5-difluoro-4-nitrobenzoate is classified with the signal word “Warning” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name |

methyl 2,5-difluoro-4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO4/c1-15-8(12)4-2-6(10)7(11(13)14)3-5(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBUVRWIIEREYFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1F)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594727 | |

| Record name | Methyl 2,5-difluoro-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,5-difluoro-4-nitrobenzoate | |

CAS RN |

924868-81-5 | |

| Record name | Benzoic acid, 2,5-difluoro-4-nitro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=924868-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,5-difluoro-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

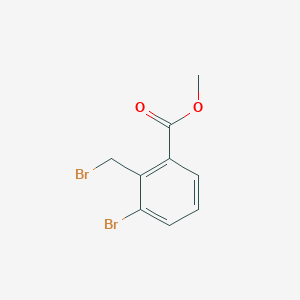

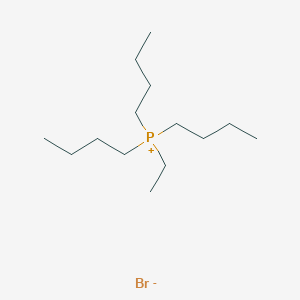

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylate](/img/structure/B1591779.png)

![[4-(4-Chlorophenyl)phenyl]methylamine hydrochloride](/img/structure/B1591781.png)

![1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B1591788.png)